Salicylamide, also known as 2-hydroxybenzamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [], [] It is a white crystalline powder that is slightly soluble in water but soluble in ethanol, ether, and chloroform. [] Salicylamide is structurally similar to aspirin (acetylsalicylic acid), but it is not as effective as an anti-inflammatory agent. [], [] In scientific research, salicylamide serves as a model compound for studying drug metabolism, specifically Phase II metabolism involving conjugation reactions like glucuronidation and sulfation. [], [], [], [], [], [], [] It is also utilized to investigate drug interactions, particularly those involving competition for conjugation enzymes. [], [] Additionally, researchers employ salicylamide to study membrane transport processes, examining its absorption and distribution within biological systems. [], [], []
Further investigation into the mechanism of action: While it is believed that salicylamide primarily acts through the central nervous system, the precise molecular mechanisms underlying its analgesic and antipyretic effects require further elucidation. []
Exploring its potential as a prodrug: 1,3-benzoxazine-2,4-dione, a potential prodrug for salicylamide, warrants further investigation to determine its effectiveness in delivering salicylamide and potentially overcoming its extensive first-pass metabolism. []
Investigating its role in melanin synthesis: The discovery that salicylamide enhances melanin synthesis in B16F1 melanoma cells opens avenues for exploring its potential applications in treating pigmentary disorders. []
Developing new derivatives with improved properties: Synthesizing novel salicylamide derivatives with enhanced pharmacological activity, improved pharmacokinetic profiles, and reduced toxicity could lead to the development of new therapeutic agents. [], [], [], []
Utilizing salicylamide as a scaffold for multi-target drugs: Conjugating salicylamide with other pharmacologically active moieties could create multi-target drugs with synergistic effects, potentially beneficial for treating complex diseases like Alzheimer's disease. []
Salicylamide can be synthesized from salicylic acid, which is derived from the bark of willow trees (genus Salix) and other plants. The compound can also be found in certain medicinal preparations and is sometimes used as a substitute for acetaminophen or aspirin due to its lower gastrointestinal side effects.
Salicylamide falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). It is specifically classified as an analgesic and antipyretic, indicating its use in relieving pain and reducing fever. Its structural relationship to salicylic acid allows it to exhibit similar therapeutic effects while potentially offering different pharmacokinetic properties.
Salicylamide can be synthesized through various methods, primarily involving the reaction of salicylic acid with ammonia or its derivatives. Two notable methods include:
The synthesis can also be optimized using catalysts such as zinc dihydrogen phosphate, lithium oxide, and sodium hydroxide to improve reaction efficiency and product purity .
Salicylamide's molecular structure consists of a benzene ring substituted with a hydroxyl group (-OH) and an amide group (-CONH₂). The molecular weight is approximately 137.14 g/mol, with a melting point around 155 °C.
The structure can be represented as follows:
Salicylamide participates in various chemical reactions typical of amides, including hydrolysis, where it can revert to salicylic acid and ammonia under acidic or basic conditions. Additionally, it can undergo:
These reactions are significant in synthetic organic chemistry, allowing for the modification of salicylamide into more complex molecules for therapeutic applications.
The mechanism by which salicylamide exerts its analgesic effects is thought to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in converting arachidonic acid into prostaglandins—compounds that mediate inflammation and pain responses. By inhibiting these enzymes, salicylamide reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.
Studies indicate that salicylamide has a lower affinity for cyclooxygenase compared to other NSAIDs but may still provide effective analgesia through alternative pathways such as modulation of nitric oxide synthesis or interference with pain signaling pathways in the central nervous system.
Salicylamide exhibits typical amide reactivity, including susceptibility to hydrolysis under acidic or basic conditions. It has a pKa value indicating its acidic nature, allowing it to participate in various chemical reactions relevant in medicinal chemistry.
Salicylamide finds applications primarily within the pharmaceutical industry:
In addition to these applications, ongoing research explores its potential as a precursor for synthesizing more complex pharmaceutical compounds .
Salicylamide (IUPAC name: 2-hydroxybenzamide) is an aromatic compound featuring a benzene ring substituted with both a hydroxy group (-OH) and a carboxamide group (-C(O)NH₂) at adjacent positions (ortho configuration). Its molecular formula is C₇H₇NO₂, with a molecular weight of 137.14 g/mol. The compound belongs to the class of salicylamides, derivatives of salicylic acid where the carboxylic acid moiety is replaced by an amide group. This structural arrangement facilitates intramolecular hydrogen bonding between the phenolic hydrogen and the carbonyl oxygen of the amide group, significantly influencing its physicochemical behavior and stability [3] [7].
Salicylamide is recognized by numerous synonyms in chemical and pharmaceutical literature, reflecting its historical development and applications. Common alternative names include o-hydroxybenzamide, Salamide, Algamon, and Liquiprin, among others. Its CAS Registry Number (65-45-2) provides a unique identifier for chemical databases and regulatory documentation. The Simplified Molecular-Input Line-Entry System (SMILES) representation for salicylamide is O=C(N)C₁=CC=CC=C₁O, which precisely encodes its atomic connectivity and functional group arrangement [5] [7] [10].
Salicylamide exhibits distinct physicochemical characteristics critical to its chemical behavior and pharmaceutical applications. It typically presents as odorless white to slightly pink crystalline powder. Its melting point ranges between 140–144°C, with thermodynamic studies reporting a fusion enthalpy (ΔfusH) of 27.1–29.0 kJ/mol at approximately 414 K [4] [9]. The compound demonstrates limited aqueous solubility (<0.1 g/100 mL at 20°C) but dissolves readily in organic solvents including ethanol, ether, chloroform, and methanol (solubility ≈ 0.1 g/mL in methanol) [3] [7].
Table 1: Key Physicochemical Properties of Salicylamide
Property | Value | Conditions | Reference |
---|---|---|---|
Molecular Weight | 137.14 g/mol | - | [7] [9] |
Melting Point | 140–144°C | Lit. | [4] [7] |
Density | 1.33 g/cm³ | Solid state | [3] |
Water Solubility | <0.1 g/100 mL | 20°C | [7] |
pKa | 8.13 ± 0.1 | 37°C (water) | [7] [8] |
LogP (Partition Coefficient) | 1.28 | Octanol/water | [7] |
Enthalpy of Combustion (ΔcH°solid) | -3352.4 ± 2.2 kJ/mol | Solid state | [4] [9] |
The acid dissociation constant (pKa) of salicylamide, determined primarily for its phenolic hydroxyl group, is 8.13 at physiological temperature (37°C), classifying it as a weak acid. This pKa governs its pH-dependent solubility and partitioning behavior. According to the Henderson-Hasselbalch equation, solubility increases significantly in alkaline environments (pH > pKa) due to ionization, while the octanol-water partition coefficient (LogP ≈ 1.28) decreases correspondingly. Research demonstrates a solubility maximum around pH 10, with anomalous decreases at pH 11 attributed to changes in ionic strength or salting-out effects in buffer systems. This solubility-partition profile is crucial for predicting its absorption potential in pharmaceutical formulations [7] [8]. Salicylamide decomposes near 270°C and is light-sensitive, necessitating storage under inert atmosphere or protection from light [7].
Salicylamide exhibits rich solid-state behavior characterized by polymorphism—the ability to crystallize in multiple distinct lattice structures. Under ambient conditions, it typically forms monoclinic crystals (Form I) where molecules associate through intermolecular hydrogen bonding networks involving the amide groups, alongside the intramolecular hydrogen bond between the ortho-hydroxy and carbonyl functionalities. This hydrogen bonding architecture significantly influences the crystal packing density (1.33 g/cm³) and thermal stability [3] [4].
High-pressure crystallographic studies reveal remarkable polymorphism. Compression of single crystals induces reversible transitions to new polymorphic forms (Forms II and III) above specific pressure thresholds. These high-pressure phases exhibit altered molecular conformations and hydrogen bonding patterns, particularly affecting the orientation and interactions of the amide group relative to the aromatic ring. Such pressure-induced transitions demonstrate significant anisotropy in crystal compressibility, reflecting the directionality of intermolecular interactions within the lattice. Variable-temperature X-ray diffraction further confirms the stability domains of these polymorphs, with no observable transformations below the melting point under ambient pressure [2] [4].
Table 2: Salicylamide Polymorph Characteristics
Polymorph | Conditions | Key Structural Features | Reference |
---|---|---|---|
Form I | Ambient pressure, 25°C | Monoclinic; Intramolecular H-bond (O-H⋯O=C); Layered structure | [2] [3] |
Form II | High pressure | Altered torsion angle; N-H⋯O dimer bonds | [2] |
Form III | Higher pressure | Further conformational changes; Enhanced π-π stacking | [2] |
Infrared Spectroscopy:Salicylamide's IR spectrum provides definitive evidence of its hydrogen bonding and functional groups. Characteristic absorptions include a broad, strong O-H stretch around 3200 cm⁻¹ (indicative of intramolecular hydrogen bonding), sharp N-H stretches at ≈3350 cm⁻¹ and 3150 cm⁻¹ (amide A and B bands), and a strong carbonyl stretch (C=O) at ≈1650 cm⁻¹. Additional fingerprint regions include C-N stretch near 1400 cm⁻¹ and aromatic C=C stretches between 1600–1450 cm⁻¹. The significant downward shift of the carbonyl stretch compared to non-hydrogen-bonded amides (typically ≈1680–1700 cm⁻¹) directly evidences the intramolecular O-H⋯O=C interaction [6] [9].
Nuclear Magnetic Resonance Spectroscopy:¹H NMR analysis (typically in DMSO-d₆) reveals distinct proton resonances: the phenolic proton appears significantly downfield (δ ≈ 10.0–11.0 ppm) due to hydrogen bonding and the electron-withdrawing amide group. Aromatic protons display a characteristic pattern: H-3 (δ ≈ 6.90 ppm, dd), H-4 (δ ≈ 7.40 ppm, t), H-5 (δ ≈ 6.80 ppm, d), and H-6 (δ ≈ 7.80 ppm, dd). The amide protons (CONH₂) resonate as a broad singlet around δ ≈ 7.50 ppm. ¹³C NMR confirms the carbonyl carbon at δ ≈ 168.0 ppm, with aromatic carbons appearing between δ 115–140 ppm [6].
Mass Spectrometry:Electron ionization mass spectrometry (EI-MS) of salicylamide shows a molecular ion peak at m/z 137 [M]⁺, consistent with its molecular weight. The base peak typically corresponds to the [M-OH]⁺ fragment at m/z 120, resulting from loss of the hydroxyl group. Other significant fragments include m/z 92 (likely the benzoyl cation, C₆H₅CO⁺) and m/z 65 (cyclopentadienyl cation, C₅H₅⁺). High-resolution mass spectrometry confirms the exact mass as 137.047678 Da [6] [9] [10].
UV-Visible Spectroscopy:The UV spectrum of salicylamide exhibits strong absorption bands in the ultraviolet region. In ethanol or methanol, maxima typically appear near 210 nm (π→π* transition of the aromatic ring) and 300–330 nm (n→π* transition involving the carbonyl group and phenolic oxygen). The exact position and intensity of these bands are sensitive to solvent polarity and pH due to changes in ionization state and hydrogen bonding [5] [9].
Table 3: Characteristic Spectroscopic Signatures of Salicylamide
Technique | Key Signals | Assignment |
---|---|---|
IR (KBr) | 3200 cm⁻¹ (br), 1650 cm⁻¹ (s), 3350/3150 cm⁻¹ (m) | ν(O-H), ν(C=O), ν(N-H) amide |
¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H), 7.80 (dd, 1H), 7.40 (t, 1H), 7.50 (br s, 2H), 6.90 (dd, 1H), 6.80 (d, 1H) | Phenolic H, H-6, H-4, CONH₂, H-3, H-5 |
EI-MS | m/z 137 [M]⁺, 120 [M-OH]⁺, 92 [C₇H₆O]⁺ or [C₆H₅CO]⁺, 65 [C₅H₅]⁺ | Molecular ion, Hydroxyl loss, Benzoyl cation |
UV (Methanol) | λ_max ≈ 210 nm, 310 nm | π→π, n→π transitions |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7